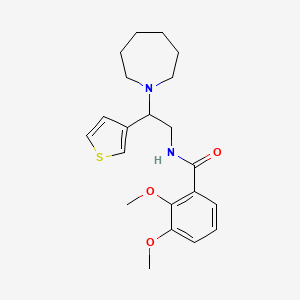

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dimethoxybenzamide

描述

属性

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-25-19-9-7-8-17(20(19)26-2)21(24)22-14-18(16-10-13-27-15-16)23-11-5-3-4-6-12-23/h7-10,13,15,18H,3-6,11-12,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMBSGWCWCCWCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features an azepane ring, a thiophene moiety, and a dimethoxybenzamide structure. The synthesis typically involves multi-step organic reactions that include:

- Formation of the Azepane Ring : This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Thiophene Group : Often accomplished via cross-coupling reactions such as Suzuki or Stille coupling.

- Attachment of the Dimethoxybenzamide Group : This may involve amide formation reactions following the introduction of methoxy groups onto a benzene ring.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, including:

- Enzymes : The compound may modulate enzymatic activities involved in metabolic pathways.

- Receptors : Potential interactions with various receptor types could influence signaling pathways related to cell growth, apoptosis, and inflammation.

Antimicrobial Activity

Compounds containing thiophene rings are often noted for their antimicrobial properties. Preliminary assessments indicate that this compound may exhibit activity against certain bacterial strains, although comprehensive studies are necessary to confirm these effects.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity | A study on structurally similar azepane derivatives demonstrated significant cytotoxicity in breast cancer cell lines (IC50 values in the low micromolar range). |

| Antimicrobial Properties | Research indicated that thiophene-containing compounds displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Mechanistic Insights | Investigations into related compounds revealed potential interactions with GABA receptors and modulation of signaling pathways involved in neuroprotection. |

相似化合物的比较

Comparison with Structurally Related Compounds

Key Observations :

- Synthetic Yields: Vary significantly (19–96% in and ) depending on reaction complexity. Multi-step purifications (e.g., normal/reverse-phase chromatography) are common .

- Core Modifications : The target compound’s 2,3-dimethoxybenzamide core is distinct from 4-(thiophenyl)benzamide analogs (e.g., 3f, 14), which prioritize aromatic substitution over methoxy groups .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Hypothesized/Reported)

Key Observations :

- Lipophilicity : The target compound’s predicted logP (~3.8) is lower than 3f (~4.2), likely due to fewer hydrophobic groups (e.g., dichlorophenyl in 3f). This may enhance aqueous solubility .

- Imaging Applications: PT-ADA-PPR demonstrates non-pharmacological utility in lysosomal imaging, highlighting structural versatility of thiophene-containing benzamides.

Critical Analysis of Structural Divergences

- Azepane vs. Piperazine : The 7-membered azepane in the target compound may reduce metabolic degradation compared to piperazine in 3f, as larger rings resist oxidative enzymes .

- Thiophen-3-yl vs.

- Dimethoxy vs. Halogen Substituents : The electron-donating methoxy groups in the target compound contrast with electron-withdrawing halogens (e.g., bromine in 11b, chlorine in 3f), influencing electronic profiles and binding kinetics .

常见问题

What are the established synthetic routes for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dimethoxybenzamide, and what reaction conditions are critical for yield optimization?

Category: Basic

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and purification via chromatography. Key steps include:

- Step 1: Formation of the azepane-thiophene ethyl backbone via alkylation or condensation reactions under controlled temperatures (60–80°C) and inert atmospheres .

- Step 2: Coupling with 2,3-dimethoxybenzamide using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane or DMF .

- Step 3: Purification via normal-phase chromatography (e.g., silica gel, gradient elution with dichloromethane/methanol) or reverse-phase HPLC for high-purity isolates .

Critical Conditions: - Strict moisture control to prevent hydrolysis of intermediates.

- Use of catalysts like DMAP to enhance coupling efficiency .

Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?

Category: Basic

Answer:

- NMR Spectroscopy: 1H and 13C NMR are used to confirm connectivity and functional groups. For example, aromatic protons of the thiophene and benzamide moieties appear at δ 7.0–8.0 ppm, while azepane protons resonate at δ 1.5–3.0 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve 3D conformation, highlighting dihedral angles between the thiophene and benzamide planes .

What preliminary biological assays are recommended to screen for bioactivity, and how should conflicting data be addressed?

Category: Basic

Answer:

- Initial Screening:

- Enzyme Inhibition: Kinetic assays (e.g., fluorescence-based) targeting kinases or proteases .

- Anticancer Activity: Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa, MCF-7) .

- Addressing Contradictions:

- Validate results using orthogonal assays (e.g., Western blot alongside cellular assays).

- Control for off-target effects via siRNA knockdown or competitive binding studies .

How can synthetic yields be improved for large-scale production while maintaining purity?

Category: Advanced

Answer:

- Optimization Strategies:

- Purity Control: Use preparative HPLC with C18 columns and 0.1% formic acid modifiers .

How can computational modeling elucidate the mechanism of action for this compound?

Category: Advanced

Answer:

- Molecular Docking: Tools like AutoDock Vina predict binding modes to targets (e.g., kinases). Focus on the azepane-thiophene moiety’s interaction with hydrophobic pockets .

- MD Simulations: GROMACS or AMBER simulate ligand-receptor stability over 100 ns trajectories, assessing hydrogen bond occupancy .

- QSAR Studies: Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity .

What strategies are effective in resolving discrepancies between in vitro and in vivo activity data?

Category: Advanced

Answer:

- Pharmacokinetic Profiling: Measure plasma stability, metabolic half-life (e.g., liver microsomes), and bioavailability via LC-MS/MS .

- Formulation Adjustments: Use PEGylated nanoparticles or liposomes to enhance solubility and tissue penetration .

- Species-Specific Factors: Compare human vs. murine CYP450 metabolism using recombinant enzymes .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Category: Advanced

Answer:

- Core Modifications:

- Replace the azepane ring with piperidine or morpholine to alter steric bulk .

- Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide to enhance target affinity .

- Bioisosteric Replacement: Substitute thiophene with furan or pyrrole to modulate π-π stacking .

- Activity Cliffs: Use IC50 heatmaps to identify critical substituents (e.g., dimethoxy vs. methylenedioxy) .

What analytical methods are suitable for assessing compound stability under varying storage conditions?

Category: Advanced

Answer:

- Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via:

- HPLC-UV/PDA: Detect hydrolytic byproducts (e.g., free benzamide) .

- LC-HRMS: Identify oxidation products (e.g., sulfoxide formation) .

- Storage Recommendations: Lyophilize and store at -20°C under argon to prevent oxidation .

What methodologies are employed to improve aqueous solubility without compromising bioactivity?

Category: Advanced

Answer:

- Prodrug Design: Introduce phosphate esters or glycosides at the benzamide’s methoxy groups .

- Salt Formation: Prepare hydrochloride or mesylate salts to enhance crystallinity and dissolution .

- Co-Solvent Systems: Use cyclodextrin complexes or micellar formulations (e.g., Cremophor EL) .

How can synergistic effects with existing therapeutics be evaluated preclinically?

Category: Advanced

Answer:

- Combination Index (CI): Use Chou-Talalay analysis to quantify synergy (CI < 1) in dose-matrix assays .

- Transcriptomics: RNA-seq identifies pathways upregulated in combination therapy (e.g., apoptosis vs. autophagy) .

- In Vivo Models: Test in PDX (patient-derived xenograft) mice with co-administration of standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。